2-Benzylcyclohexanone

CAS No.: 946-33-8

Cat. No.: VC1966070

Molecular Formula: C13H16O

Molecular Weight: 188.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 946-33-8 |

|---|---|

| Molecular Formula | C13H16O |

| Molecular Weight | 188.26 g/mol |

| IUPAC Name | 2-benzylcyclohexan-1-one |

| Standard InChI | InChI=1S/C13H16O/c14-13-9-5-4-8-12(13)10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2 |

| Standard InChI Key | CUYLPYBYCYQGCE-UHFFFAOYSA-N |

| SMILES | C1CCC(=O)C(C1)CC2=CC=CC=C2 |

| Canonical SMILES | C1CCC(=O)C(C1)CC2=CC=CC=C2 |

Introduction

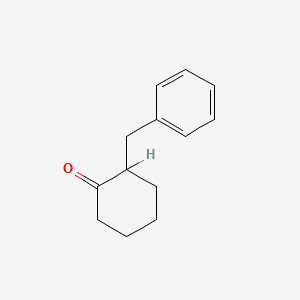

Chemical Identity and Structure

2-Benzylcyclohexanone, identified by CAS registry number 946-33-8, possesses the molecular formula C₁₃H₁₆O with a molecular weight of 188.27 g/mol . The compound is also known by several synonyms, including:

-

2-benzylcyclohexan-1-one

-

2-(phenylmethyl)cyclohexanone

-

Cyclohexanone, 2-(phenylmethyl)-

The structure consists of a six-membered cyclohexanone ring with a carbonyl group and a benzyl substituent at the alpha position. This specific arrangement contributes to its distinctive chemical behavior and makes it valuable in various synthetic pathways. The IUPAC Standard InChIKey for this compound is CUYLPYBYCYQGCE-UHFFFAOYSA-N .

Stereochemistry

Due to the chiral center at the 2-position of the cyclohexanone ring, 2-benzylcyclohexanone exists in two enantiomeric forms:

-

(R)-2-Benzylcyclohexanone: The R-isomer has the IUPAC name (2R)-2-benzylcyclohexan-1-one with InChIKey CUYLPYBYCYQGCE-GFCCVEGCSA-N .

-

(S)-2-Benzylcyclohexanone: The S-isomer has the IUPAC name (2S)-2-benzylcyclohexan-1-one with InChIKey CUYLPYBYCYQGCE-LBPRGKRZSA-N .

The commercial product is typically available as a racemic mixture of these two enantiomers.

Physical and Chemical Properties

2-Benzylcyclohexanone exhibits distinct physical and chemical properties that influence its applications and handling requirements. These properties are summarized in the following table:

The compound remains stable under standard laboratory conditions but should be stored in a cool, dry place away from direct light to maintain its integrity.

Spectroscopic Characteristics

Spectroscopic data for 2-benzylcyclohexanone provides essential information for its identification and characterization in analytical applications:

Infrared Spectroscopy

The infrared spectrum of 2-benzylcyclohexanone in the gas phase reveals characteristic absorption bands associated with its functional groups . Key features include:

-

Carbonyl (C=O) stretching of the cyclohexanone moiety

-

Aromatic C-H stretching vibrations from the benzyl group

-

Aromatic C=C stretching bands

This spectroscopic fingerprint assists in confirming the identity and purity of the compound in analytical procedures.

Synthesis Methods

Several synthetic routes have been established for the preparation of 2-benzylcyclohexanone, each with specific advantages depending on the desired scale, purity, and stereoselectivity.

Catalytic Hydrogenation

2-Benzylcyclohexanone can be prepared by the catalytic hydrogenation of 2-benzalcyclohexanone (also known as 2-benzylidenecyclohexanone) . This approach involves reduction of the double bond without affecting the carbonyl group.

Aldol Condensation Pathway

A widely employed synthetic route involves an aldol condensation of cyclohexanone with benzaldehyde under basic conditions to form an enone intermediate. This is followed by two sequential reduction steps: first, hydrogenation of the double bond, and then hydride addition to the ketone . This method provides good control over the reaction and can be modified to achieve specific stereochemical outcomes.

Direct Alkylation

Direct alkylation of cyclohexanone at the alpha position using benzyl bromide or other benzyl halides under appropriate base-catalyzed conditions can also yield 2-benzylcyclohexanone. This approach leverages the acidity of the alpha hydrogen atoms adjacent to the carbonyl group.

Chemical Reactivity

The reactivity of 2-benzylcyclohexanone is predominantly influenced by two structural features: the carbonyl group and the benzyl substituent at the alpha position.

Carbonyl Reactions

As a ketone, 2-benzylcyclohexanone undergoes typical carbonyl-based transformations:

-

Nucleophilic addition reactions

-

Reduction to corresponding alcohols

-

Condensation reactions with appropriate nucleophiles

Alpha-Position Chemistry

The presence of the benzyl group at the alpha position enhances the acidity of the remaining alpha hydrogen, facilitating enolization and subsequent reactions at this position. This property is particularly valuable in synthesis applications where further functionalization at the alpha position is desired.

Specific Transformations

2-Benzylcyclohexanone serves as a precursor for various derivatives, such as ethyl 1-hydroxy-2-benzylcyclohexylacetate . The benzyl group can also participate in additional transformations, providing a handle for introducing further structural complexity.

Applications

2-Benzylcyclohexanone finds applications across various scientific and industrial domains due to its unique structural features and reactivity profile.

Research Applications

In research settings, 2-benzylcyclohexanone serves multiple purposes:

-

As a key intermediate in organic synthesis pathways leading to more complex molecules .

-

As a model compound for studying cyclohexanones and related structures, providing insights into reactivity patterns and stereochemical aspects of these systems .

-

In chromatographic applications as a solvent or standard for analytical methods .

-

As a substrate for developing and testing new synthetic methodologies, particularly those involving stereoselective transformations.

Industrial Applications

While specific industrial applications are less extensively documented in the literature, 2-benzylcyclohexanone has potential uses in:

-

Pharmaceutical synthesis as a building block for bioactive compounds.

-

Chemical manufacturing as a precursor to specialty chemicals.

Biological Activity and Related Compounds

Related Compounds

A structurally similar compound, (E)-2-benzylidenecyclohexanone, has demonstrated significant cytotoxic properties and potent inhibitory effects on yeast mitochondria . Metabolic studies on this related compound revealed the formation of various metabolites following administration, including a tentatively identified metabolite, 2-(p-hydroxybenzyl)cyclohexanol .

Another related compound is 2-methyl-2-benzylcyclohexanone (CAS 1206-21-9), which features additional methylation at the 2-position .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume